Humulone

描述

Humulon has been reported in Humulus lupulus with data available.

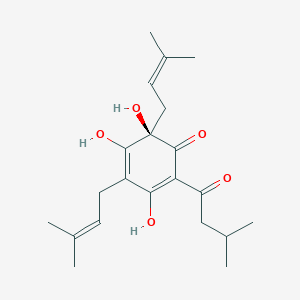

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019081 | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-41-3 | |

| Record name | Humulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Humulone from Humulus lupulus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of humulone, a key alpha-acid derived from the hop plant (Humulus lupulus). The document details the historical context of its discovery, its physicochemical properties, and modern experimental protocols for its extraction and purification.

Introduction and Historical Context

The use of hops as a preservative and flavoring agent in brewing dates back centuries, with the first documented cultivation in Germany in 736 AD.[1] For a long time, the chemical basis for the characteristic bitterness and preservative qualities of hops remained unknown. The scientific investigation into these properties began in the 19th century.

The initial isolation of the bitter-tasting compound this compound, also known as α-lupulic acid, was achieved by H. Bungener in 1886 from commercial hops.[2][3] However, the complete and correct molecular structure of this compound was not fully elucidated until nearly a century later. In 1970, D. DeKeukeleire and M. Verzele determined its absolute configuration, a landmark achievement that paved the way for a deeper understanding of hop chemistry and its impact on brewing science.[2][3] this compound is a member of a class of compounds known as alpha-acids, which are primarily responsible for the bitterness in beer after undergoing isomerization during the brewing process.[4]

Physicochemical Properties of this compound

This compound is a phloroglucinol derivative with two prenyl and one isovaleryl side chains.[2][4] Its chemical and physical properties are crucial for its behavior during extraction and in aqueous solutions like beer wort.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₁H₃₀O₅ | [4] |

| Molar Mass | 362.466 g·mol⁻¹ | [4] |

| Aqueous Solubility | ~6 mg/L at 25°C | [5][6] |

| Wort Solubility | Up to 84 ppm when heated at pH 5.2 | [5][6] |

| pKa | ~5.5 | [7] |

This compound and its analogues are weak acids and are poorly soluble in acidic aqueous solutions.[7] During the boiling stage of brewing, this compound undergoes a chemical rearrangement to form isothis compound, which is significantly more soluble and contributes the majority of the bitter taste to beer.[4]

Alpha-Acid Analogues in Hops

This compound is the most abundant of the five major alpha-acids found in the resin of hop cones.[2] These analogues differ slightly in their acyl side-chain structure, which influences their bitterness and other properties.

Table 2: Major Alpha-Acids in Hops and Their Relative Abundance

| Alpha-Acid Analogue | Acyl Side Chain | Typical % of Total Alpha-Acids | References |

| This compound | Isovaleryl | 35 - 70% | [5][6] |

| Cothis compound | Isobutyryl | 20 - 65% | [5][6] |

| Adthis compound | 2-Methylbutyryl | 10 - 15% | [5][6] |

| Prethis compound | Isohexanoyl | 1 - 10% | [5][6] |

| Postthis compound | Propionyl | 1 - 3% | [5][6] |

The relative proportions of these alpha-acids vary depending on the hop variety.[2] For instance, "aroma" hop varieties like Saaz and Hallertauer generally have lower total alpha-acid content (2.5-6%) but maintain similar relative proportions of the analogues compared to "high alpha" varieties such as Columbus and Chinook (>12% total alpha-acids).[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from hops is a multi-step process involving extraction, separation of alpha- and beta-acids, and purification of the individual alpha-acid analogues.

Extraction of Hop Resins

The initial step is to extract the soft resins, which contain the alpha- and beta-acids, from the hop cones.

-

Supercritical CO₂ Extraction: This is the most common modern industrial method. It is highly efficient and uses a non-toxic, non-flammable solvent. Typical conditions involve liquid or supercritical CO₂ at temperatures between 40°C and 50°C and pressures ranging from 150 to 400 bar.[8] Lower temperatures help preserve volatile aroma compounds, while higher pressures and temperatures favor the extraction of bitter acids.[8]

-

Solvent Extraction: Organic solvents such as hexane, methanol, or dichloromethane can also be used to extract the non-polar soft resins.[9] However, due to their potential toxicity, these methods are more suited for laboratory-scale isolation for research purposes rather than for producing food-grade extracts.[9]

Separation of Alpha-Acids from Beta-Acids

Once the crude extract is obtained, the alpha-acids must be separated from the beta-acids (lupulones) and other components like oils and waxes. A common laboratory and industrial method leverages the difference in acidity between the two classes of compounds.

Protocol: pH-Mediated Separation

-

Alkaline Extraction: The crude hop extract is mixed with an aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide). The pH is raised to a range of 9.6 to 13.[10] At this high pH, the more acidic alpha-acids are deprotonated and dissolve in the aqueous phase as their corresponding salts. The less acidic beta-acids, along with hop oils and waxes, remain in the organic layer.

-

Phase Separation: The mixture is allowed to settle, and the aqueous layer containing the alpha-acid salts is separated from the organic layer.[10]

-

Precipitation of Beta-Acids (from organic layer if desired): This step is not directly for this compound isolation but for purifying the beta-acid fraction.

-

Precipitation of Alpha-Acids: To isolate the alpha-acids from the aqueous solution, the pH is carefully lowered. This can be achieved by bubbling CO₂ through the solution, which forms carbonic acid and reduces the pH to a range of 8.5 to 9.5.[10] This protonates the alpha-acids, causing them to precipitate out of the solution.

-

Collection: The precipitated alpha-acids are then collected by filtration or centrifugation.

Purification of this compound

The collected precipitate contains a mixture of alpha-acid analogues. High-purity this compound can be isolated from this mixture using chromatographic techniques.

Protocol: Chromatographic Purification

-

Flash Chromatography: This is often used as an initial purification step to separate the bulk of the alpha-acids from the beta-acids and other impurities, and to begin the separation of the alpha-acid analogues from each other.[11]

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity standards of individual alpha-acids, preparative HPLC is the method of choice. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified methanol/water gradient.[12]

-

Purity Analysis: The purity of the isolated this compound fractions is confirmed using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Chemical Transformations and Biosynthesis

Isomerization to Isothis compound

During the wort boiling process in brewing, this compound undergoes an acyloin-type ring contraction to form two stereoisomers: cis- and trans-isothis compound.[7] These isomerized alpha-acids are the primary source of bitterness in beer and are more soluble in the final product than their precursors.[4]

Biosynthesis of this compound

The biosynthesis of this compound in the lupulin glands of the hop plant begins with precursors from primary metabolism. The process involves the condensation of isovaleryl-CoA with three molecules of malonyl-CoA, followed by prenylation steps.

The elucidation of this pathway has been crucial for efforts in hop breeding and metabolic engineering to produce varieties with specific alpha-acid profiles.[13]

References

- 1. Hops - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 26472-41-3 | >98% by HPLC [smolecule.com]

- 3. This compound - American Chemical Society [acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. craftbrewersconference.com [craftbrewersconference.com]

- 6. asbcnet.org [asbcnet.org]

- 7. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]

- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.emich.edu [commons.emich.edu]

- 10. US4590296A - Process for separation of beta-acids from extract containing alpha-acids and beta-acids - Google Patents [patents.google.com]

- 11. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]

- 12. agraria.com.br [agraria.com.br]

- 13. Hops (Humulus lupulus L.) Bitter Acids: Modulation of Rumen Fermentation and Potential As an Alternative Growth Promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Bitter Gold: A Technical Guide to the Biosynthesis of Humulone in Humulus lupulus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of humulone, a key alpha-acid responsible for the characteristic bitterness of beer, produced in the glandular trichomes of Humulus lupulus (hops). This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the core processes.

The Biosynthesis Pathway of this compound: An Overview

The formation of this compound is a specialized metabolic pathway localized within the lupulin glands of the female hop cone. It involves the convergence of three primary precursor pathways: the degradation of branched-chain amino acids (BCAAs), the synthesis of malonyl-CoA, and the methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursors. The overall pathway can be segmented into three main stages: initiation, core structure formation, and modification.

The biosynthesis begins with the production of isovaleryl-CoA, derived from the degradation of leucine.[1] This acyl-CoA starter unit is then condensed with three molecules of malonyl-CoA to form the central phloroglucinol ring structure. Subsequent prenylation events, utilizing dimethylallyl pyrophosphate (DMAPP) from the MEP pathway, and a final hydroxylation step complete the synthesis of this compound.[2][3]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies on Valerophenone Synthase (VPS), a key enzyme, have provided valuable insights.

| Enzyme | Substrate | Km (µM) | Notes |

| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 | VPS is a homodimeric enzyme with subunits of 45 kDa and a pI of 6.1. It catalyzes the condensation of the starter CoA unit with three molecules of malonyl-CoA.[1][4] |

| Isobutyryl-CoA | 10 | The lower Km for isovaleryl-CoA suggests a preference for the precursor of this compound over that of cothis compound.[1][4] | |

| Malonyl-CoA | 33 | The relatively higher Km for malonyl-CoA indicates that its concentration could be a significant factor in the overall rate of reaction.[1][4] | |

| Carboxyl CoA Ligase (HlCCL2/HlCCL4) | Isovaleric acid | N/A | HlCCL2 shows high specific activity for isovaleric acid, while HlCCL4 has high specific activity for isobutyric acid, channeling precursors towards this compound and cothis compound synthesis, respectively. |

| Prenyltransferases (HlPT1L/HlPT2) | PIVP, DMAPP | N/A | These membrane-bound enzymes work as a complex to catalyze the sequential prenylation steps. HlPT1L is responsible for the first prenylation, and HlPT2 for the subsequent ones.[5] |

Experimental Protocols

Elucidating the this compound biosynthetic pathway has required a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Total RNA Isolation from Hop Lupulin Glands

High-quality RNA is essential for gene expression studies, such as qRT-PCR and RNA-seq, to identify and characterize genes involved in the biosynthesis pathway. The high concentration of secondary metabolites in lupulin glands presents a challenge for RNA isolation.

Protocol: Modified from a study on efficient RNA extraction from hop tissues.

-

Tissue Collection: Harvest fresh female hop cones and immediately freeze them in liquid nitrogen to prevent RNA degradation.

-

Lupulin Gland Isolation: Manually dissect the frozen cones to enrich for lupulin glands.

-

Homogenization: Grind the isolated glands to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction:

-

Transfer the frozen powder to a pre-chilled tube containing an extraction buffer (e.g., from a commercial kit like the RNeasy Plant Mini Kit, with modifications such as the addition of PVPP to bind polyphenols).

-

Vortex vigorously to ensure complete lysis.

-

-

Purification:

-

Follow the manufacturer's protocol for the chosen RNA isolation kit, which typically involves a combination of organic extraction and silica membrane-based purification.

-

Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

-

Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer), looking for distinct ribosomal RNA bands.

-

Heterologous Expression and Purification of Valerophenone Synthase (VPS)

To characterize the enzymatic activity of VPS, it is necessary to produce a pure, recombinant protein. This is typically achieved through heterologous expression in Escherichia coli.

Protocol: Based on general protocols for recombinant protein expression and purification.

-

Cloning:

-

Amplify the full-length coding sequence of the VPS gene from hop lupulin gland cDNA using PCR with primers that add appropriate restriction sites.

-

Clone the PCR product into a bacterial expression vector (e.g., pET series) that allows for the production of a tagged protein (e.g., with a polyhistidine-tag) for simplified purification.

-

-

Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a large-scale culture of the transformed bacteria at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

-

Purification:

-

Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the soluble fraction to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) pre-equilibrated with binding buffer.

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged VPS protein with an elution buffer containing a high concentration of imidazole.

-

-

Verification:

-

Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant VPS.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Valerophenone Synthase (VPS) Enzyme Assay

This assay measures the activity of VPS by quantifying the formation of its product, phlorisovalerophenone (PIVP), from isovaleryl-CoA and malonyl-CoA.

Protocol: A generalized protocol based on assays for similar polyketide synthases.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

In a microcentrifuge tube, combine the reaction buffer, purified VPS enzyme, and malonyl-CoA.

-

-

Initiation:

-

Initiate the reaction by adding the starter substrate, isovaleryl-CoA.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Termination:

-

Stop the reaction by adding an acid (e.g., HCl) to denature the enzyme.

-

-

Product Extraction:

-

Extract the product, PIVP, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

-

Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by reverse-phase HPLC with UV detection. PIVP can be identified and quantified by comparing its retention time and peak area to a known standard.

-

Quantification of this compound by HPLC

Accurate quantification of the final product, this compound, is crucial for assessing the overall efficiency of the biosynthetic pathway in different hop cultivars or under various growth conditions.

Protocol: Based on established HPLC methods for hop acid analysis.[6][7][8]

-

Sample Preparation:

-

Grind dried hop cones to a homogenous powder.

-

Extract the hop acids using a suitable organic solvent mixture (e.g., diethyl ether and methanol) under acidic conditions.[9]

-

Prepare a dilution of the extract in methanol for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, acidified with formic or phosphoric acid. A typical isocratic mobile phase is 85:15 (v/v) methanol:water with 0.025% formic acid.[6]

-

Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 325-330 nm.[9]

-

Temperature: Maintain a constant column temperature (e.g., 40°C).

-

-

Quantification:

-

Inject the prepared sample and a series of this compound standards of known concentrations.

-

Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve. The results are typically expressed as a percentage of the dry weight of the hops.

-

This guide provides a comprehensive overview of the biosynthesis of this compound in Humulus lupulus, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers investigating plant secondary metabolism, scientists involved in brewing science, and professionals in drug development exploring the pharmacological potential of hop-derived compounds.

References

- 1. Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A heteromeric membrane-bound prenyltransferase complex from hop catalyzes three sequential aromatic prenylations in the bitter acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agraria.com.br [agraria.com.br]

Spectroscopic Characterization of Humulone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize humulone, a key bitter compound derived from hops (Humulus lupulus). The following sections detail the principles and experimental data associated with Ultraviolet-Visible (UV-Vis) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within this compound's chromophore. The position and intensity of the absorption maxima are sensitive to the solvent, pH, and the presence of metal ions, providing insights into its chemical environment and potential for isomerization.

UV-Vis Absorption Data

The UV-Vis absorption maxima of this compound have been reported under various conditions. In a this compound/water solution, characteristic wavelength maxima are observed at 225, 285, 325, and 365 nm. The presence of magnesium ions can influence these absorption bands. The pH of the solution also significantly affects the UV-Vis spectrum of this compound and its analogues.

| Condition | Wavelength Maxima (λmax, nm) | Reference |

| This compound in water | 225, 285, 325, 365 | |

| This compound with Mg²⁺ | 256, and shifts in other bands | |

| pH-dependent shifts (pH 2.99 to 5.59) | Dramatic changes at 298, 330, and 372 |

Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining UV-Vis spectra of this compound to investigate its properties.

Materials:

-

This compound crystals

-

Methanol (ACS grade)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Magnesium salt solution (e.g., MgCl₂) (optional)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Stock Solution Preparation: Dissolve approximately 0.1 g of this compound crystals in 20 mL of methanol. This compound is not readily soluble in water, so methanol is used as the initial solvent.

-

Working Solution Preparation: Add the methanolic this compound solution to 400 mL of deionized water to create a stock solution. For spectral measurements, it is often necessary to dilute this stock solution further to ensure that the absorbance values fall within the linear range of the instrument. A 100-mL portion of the stock solution can be diluted with an additional 400 mL of water.

-

pH Adjustment: To study the effect of pH, aliquot the working solution and adjust the pH using dropwise addition of 0.1 M HCl or 0.1 M NaOH. Monitor the pH using a calibrated pH meter. Prepare a series of solutions covering the desired pH range (e.g., pH 3 to 6).

-

Spectral Measurement:

-

Use a quartz cuvette for all measurements.

-

Record a baseline spectrum using the corresponding solvent (e.g., water or methanol/water mixture at the appropriate pH) as a blank.

-

Rinse the cuvette with the this compound solution to be measured before filling.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-450 nm).

-

-

Analysis with Metal Ions (Optional): To investigate the effect of metal ions, add a controlled amount of a magnesium salt solution to the this compound working solution and repeat the spectral measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of this compound and its isomers in complex matrices like beer. Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of these acidic compounds.

LC-MS Data

In LC-MS analysis, this compound and its homologs are typically monitored by their deprotonated molecular ions.

| Compound | Deprotonated Molecular Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 361.2025 | 277.1445, 235.1341 | |

| Cothis compound | 347 | Not specified | |

| Adthis compound | 361 | Not specified |

A possible fragmentation pathway for this compound in MS/MS involves the loss of specific side chains, leading to the observed fragment ions.

Experimental Protocol: LC-MS Analysis of this compound

This protocol describes a rapid method for the analysis of this compound using LC-MS with electrospray ionization.

Instrumentation and Conditions:

-

Liquid Chromatograph: A system equipped with a C18 column (e.g., Poroshell 120, 30 x 2.1 mm, 2.7 µm particle size) is suitable.

-

Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI) is required.

-

Ionization Mode: ESI in negative mode.

-

Capillary Voltage: ~1250 V.

-

Source Temperature: ~275 °C.

-

Desolvation Temperature: ~250 °C.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (1:1) with 2 mM ammonium formate.

-

Flow Rate: ~0.20 mL/min.

-

Detection Mode: Selected Ion Monitoring (SIM) for the deprotonated molecular ions of this compound and its homologs (e.g., m/z 347 and 361).

Sample Preparation:

-

For analysis of beer samples, simple decarbonation and filtration are typically sufficient prior to injection.

-

Standard solutions of this compound can be prepared in an appropriate solvent, such as unhopped beer, for calibration purposes.

Procedure:

-

Equilibrate the LC-MS system with the mobile phase.

-

Inject a small volume (e.g., 5 µL) of the prepared sample.

-

Acquire data in SIM mode, monitoring for the specific m/z values of interest.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the connectivity and chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Data

Complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved. The chemical shifts are influenced by the complex stereochemistry and tautomeric forms of the molecule.

¹H NMR Chemical Shifts for this compound (Data to be populated from further targeted searches)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| e.g., H-X | X.XX | d, t, q, m | X.X |

| ... | ... | ... | ... |

¹³C NMR Chemical Shifts for this compound (Data to be populated from further targeted searches)

| Carbon | Chemical Shift (ppm) |

| e.g., C-X | XXX.X |

| ... | ... |

Experimental Protocol: NMR Spectroscopy of this compound

Sample Preparation:

-

Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent can influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: To aid in the complete and unambiguous assignment of all signals, a suite of two-dimensional NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Characteristic IR Absorption Bands for this compound (Data to be populated from further targeted searches)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| e.g., ~3400 | Broad, Strong | O-H stretch (hydroxyl groups) |

| e.g., ~1650 | Strong | C=O stretch (carbonyl groups) |

| ... | ... | ... |

Experimental Protocol: FTIR Spectroscopy of this compound

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the purified this compound sample to remove any residual water, which has a strong IR absorption.

-

In an agate mortar and pestle, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Visualizations

Workflow for Spectroscopic Characterization of this compound

An In-depth Technical Guide to Humulone Analogs and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of humulone and its naturally occurring analogs. It delves into their distribution in nature, with a focus on quantitative data, and provides detailed experimental protocols for their analysis. Furthermore, this guide elucidates the key signaling pathways through which these compounds exert their biological effects, offering valuable insights for research and drug development.

Natural Occurrence of this compound and Its Analogs

This compound is a prominent member of a class of compounds known as alpha acids, which are bitter-tasting chemicals found in the resin of the mature hops (Humulus lupulus)[1]. These compounds are the primary source of bitterness in beer. This compound and its analogs are phloroglucinol derivatives with isoprenoid side-chains[1]. The major naturally occurring analogs of this compound include cothis compound and adthis compound, which differ in the structure of their acyl side chain attached to the phloroglucinol ring[2][3]. Other minor analogs such as postthis compound, prethis compound, and adprethis compound have also been identified in hops[2][4][5].

The relative proportion of these analogs is a distinct characteristic of different hop varieties and is influenced by genetics, growing conditions, and harvesting time[4][6]. Cothis compound content, for instance, can range from 16% to 50% of the total alpha-acids, while adthis compound typically constitutes 10% to 15%[2][7].

| Hop Variety | This compound (% of total α-acids) | Cothis compound (% of total α-acids) | Adthis compound (% of total α-acids) | Reference |

| Cascade | 45-55 | 38-40 | ~15 | [6] |

| Centennial | Not specified | Not specified | ~15 | [6] |

| Amarillo | Not specified | Not specified | ~15 | [6] |

| Noble Hops (e.g., Hallertau, Tettnang) | Not specified | 16-24 | ~15 | [6] |

| Topaz | Not specified | 48-54 | ~10-15 | [7] |

| Bullion | Not specified | 48-54 | ~10-15 | [7] |

| Vic Secret | Not specified | 48-54 | ~10-15 | [7] |

| Vanguard | Not specified | High teens | ~10-15 | [7] |

Note: The values for this compound are often calculated as the remainder after accounting for cothis compound and adthis compound.

Biosynthesis of this compound Analogs

The biosynthesis of this compound in Humulus lupulus begins with the condensation of an isovaleryl-CoA unit and three malonyl-CoA units, a reaction catalyzed by phlorovalerophenone synthase[1]. This process yields the intermediate 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. Subsequent prenylation of this benzenoid with dimethylallyl pyrophosphate, derived from the deoxyxylulose pathway, leads to the formation of this compound[1]. The biosynthesis of cothis compound and adthis compound follows a similar pathway, utilizing isobutyryl-CoA and 2-methylbutyryl-CoA, respectively, as starter units.

Experimental Protocols

The analysis of this compound and its analogs is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on established methods for the extraction and quantification of these compounds from hops[8][9][10][11].

-

Sample Preparation: A representative sample of hop cones or pellets is finely ground to a homogenous powder.

-

Solvent Extraction: A known weight of the ground hop material is extracted with an organic solvent. A common extraction solvent is a mixture of methanol and formic acid[10]. Toluene has also been used for initial extraction, followed by dilution in methanol[11]. The mixture is typically stirred for a defined period (e.g., 60 minutes) to ensure complete extraction[10].

-

Filtration: The extract is then filtered to remove solid plant material. This can be achieved through vacuum filtration or by using syringe filters (e.g., 0.45 µm) prior to HPLC analysis[10][12].

-

Dilution: The filtered extract is diluted with the mobile phase or a suitable solvent to a concentration within the linear range of the HPLC calibration curve[10].

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A C18 reversed-phase column is most commonly used for the separation of alpha-acids[8][10].

-

Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of an acidified aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent such as methanol or acetonitrile[10][12]. A common isocratic mobile phase is a mixture of methanol and water (e.g., 85:15 v/v) acidified with formic acid[10].

-

Detection: The this compound analogs are detected by their UV absorbance, typically at a wavelength of 270 nm or 326 nm[10][12].

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to those of a certified reference standard (e.g., ASBC International Calibration Standard)[10][12]. Calibration curves are constructed by injecting a series of standard solutions of known concentrations.

Figure 1. A generalized workflow for the extraction and analysis of this compound analogs from hops.

Signaling Pathways Modulated by this compound Analogs

This compound and its analogs have been shown to possess a range of biological activities, with their anti-inflammatory properties being of significant interest to the scientific community. A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][13][14].

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins[15][16].

This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[13][14]. This inhibition can occur at multiple levels of the signaling cascade.

Figure 2. The canonical NF-κB signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of this compound analogs, their natural occurrence, analytical methodologies, and their interaction with key inflammatory signaling pathways. This information is intended to support further research and development in the fields of natural product chemistry, pharmacology, and therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agraria.com.br [agraria.com.br]

- 3. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]

- 4. Humulus lupulus L. as a Natural Source of Functional Biomolecules [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. crescentcitybrewtalk.com [crescentcitybrewtalk.com]

- 7. beersmith.com [beersmith.com]

- 8. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 11. agraria.com.br [agraria.com.br]

- 12. pepolska.pl [pepolska.pl]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological properties of biologically active substances of hops (Humulus Lupulus) | Annals of Mechnikov's Institute [journals.uran.ua]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. researchgate.net [researchgate.net]

Pioneering Research: Unveiling the Antimicrobial Power of Humulone in the Early 20th Century

A Technical Deep Dive into the Foundational Studies that Established Humulone as a Potent Antibacterial Agent

For researchers, scientists, and drug development professionals vested in the exploration of novel antimicrobial compounds, the historical context of natural product discovery offers invaluable insights. The journey of this compound, the characteristic alpha-acid of hops (Humulus lupulus), from a brewing component to a recognized bacteriostatic agent is a compelling narrative of early scientific inquiry. This technical guide illuminates the seminal studies of the 1930s that first systematically characterized the antimicrobial properties of this compound, with a particular focus on the work of Walker, Parker, and Shimwell. Their pioneering research laid the groundwork for decades of subsequent investigation into the therapeutic potential of hop-derived compounds.

The Dawn of Discovery: Selective Action and Bacteriostatic Potency

The year 1937 marked a watershed moment in the understanding of hop antiseptics. J.L. Shimwell's qualitative observations revealed a fundamental characteristic of hopped wort: its pronounced inhibitory effect on Gram-positive bacteria, while Gram-negative bacteria remained largely unaffected. This discovery of selective antimicrobial action was a crucial first step in defining the therapeutic window of hop-derived compounds.

Contemporaneously, T.K. Walker and A. Parker embarked on a more quantitative investigation, culminating in their landmark paper, "Report on the preservative principles of hops. Part XVIII. The theoretical basis of the log phase method for the evaluation of bacteriostatic power, and the procedure in using phenol as a standard of value." This work not only quantified the bacteriostatic power of this compound but also introduced a novel methodology for its assessment.

Quantitative Analysis of this compound's Antimicrobial Activity

Walker and Parker's research provided the first concrete data on the concentration-dependent inhibitory effects of this compound against specific bacterial strains. Their findings, meticulously documented, are summarized below. It is important to note that the concentrations are expressed as parts per million (ppm), which is equivalent to mg/L.

| Microorganism | Gram Stain | This compound Concentration (ppm) for 50% Inhibition of Acid Production |

| Lactobacillus species | Positive | 0.8 |

Caption: Table summarizing the concentration of this compound required to achieve 50% inhibition of acid production by a Lactobacillus species, as determined by Walker and Parker (1937).

Deconstructing the Early Experimental Protocols

To fully appreciate the rigor of these early investigations, a detailed examination of their experimental methodologies is essential. The protocols employed by Walker and Parker, particularly their innovative "Log-Phase Method," represent a significant advancement in the study of bacteriostatic agents.

The Log-Phase Method for Evaluating Bacteriostatic Power

This method was designed to provide a more dynamic and reproducible measure of a substance's ability to inhibit bacterial growth, moving beyond simple endpoint assays.

Experimental Workflow: The Log-Phase Method

The Pivotal Role of Humulone in Hop Resin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core contribution of humulone to the chemical composition of hop resin. It details the quantitative analysis of this compound and its analogues, outlines the biosynthetic pathways, and delves into its significant anti-inflammatory properties through the modulation of key signaling pathways. This document serves as a comprehensive resource for professionals in brewing science, natural product chemistry, and pharmacology.

Quantitative Composition of Alpha-Acids in Hop Resins

This compound is a principal member of the alpha-acids, a class of compounds that are the primary precursors to the bitter flavors in beer. The soft resin of hop cones contains two main groups of bitter acids: alpha-acids (humulones) and beta-acids (lupulones). Alpha-acids can constitute between 5% and 13% of the hop's dry matter.[1] The alpha-acid fraction is predominantly composed of three major analogues: this compound, cothis compound, and adthis compound.[2] The relative proportion of these analogues is a distinguishing characteristic of different hop varieties.[2]

The following table summarizes the quantitative contribution of this compound and its main analogues to the total alpha-acid content in various hop varieties. Understanding these compositions is crucial for predicting the bitterness profile and potential biological activity of hop-derived extracts.

| Hop Variety | This compound (% of total α-acids) | Cothis compound (% of total α-acids) | Adthis compound (% of total α-acids) |

| Cascade | ~40-42% | 38-40% | ~15% |

| Centennial | Not specified | Not specified | Not specified |

| Amarillo | Not specified | Not specified | Not specified |

| Topaz | Not specified | 48-54% | Not specified |

| Bullion | Not specified | 48-54% | Not specified |

| Vic Secret | Not specified | 48-54% | Not specified |

| Noble Hops (e.g., Hallertau, Tettnang, Saaz) | Not specified | 16-24% | Not specified |

| Vanguard | Not specified | high teens % | Not specified |

Note: Data is compiled from multiple sources.[3][4] The exact percentages can vary depending on growing conditions, harvest time, and storage.[3] Adthis compound content is generally consistent across most varieties, typically ranging from 10-15% of the total alpha-acids.[4]

Experimental Protocol: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of alpha-acids in hops and hop products.[5][6][7] This section provides a generalized, robust protocol for this analysis.

2.1. Sample Preparation

-

Grinding: Homogenize a representative sample of hop cones or pellets by grinding to a fine powder.

-

Extraction:

-

Accurately weigh approximately 2.5 g of the ground hop material into a suitable flask.

-

Add 50 mL of a suitable organic solvent, such as a mixture of diethyl ether and methanol.

-

Stopper the flask and shake vigorously for 30-60 minutes at room temperature.

-

Allow the solid material to settle.

-

-

Dilution:

-

Carefully withdraw a 5 mL aliquot of the supernatant.

-

Dilute the aliquot to 50 mL with methanol in a volumetric flask.

-

-

Filtration: Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 85:15 v/v) acidified with formic acid (to ~pH 2.8) is effective.[7] Alternatively, a mobile phase of 70% methanol and 30% water containing 0.015 M sodium acetate adjusted to pH 5.2 can be used.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: Set the UV detector to a wavelength of 314 nm or 325 nm for optimal detection of alpha-acids.[6]

-

Injection Volume: Inject 10-20 µL of the filtered sample.

2.3. Calibration and Quantification

-

Standard: Use a certified international calibration extract (ICE), such as ICE-3 or ICE-4, which contains known concentrations of alpha- and beta-acids.[9]

-

Calibration Curve: Prepare a series of dilutions of the ICE standard to create a calibration curve.

-

Quantification: Calculate the concentration of this compound, cothis compound, and adthis compound in the hop sample by comparing the peak areas from the sample chromatogram to the calibration curve.

2.4. Experimental Workflow Diagram

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs within the lupulin glands of the hop cone.[10][11] It involves precursors from both amino acid and isoprenoid metabolism.[10]

The initial step is the formation of the aromatic core, a phloroglucinol derivative. This is achieved through the condensation of an acyl-CoA (derived from a branched-chain amino acid) with three molecules of malonyl-CoA, a reaction catalyzed by valerophenone synthase (VPS).[11][12] Specifically for this compound, the precursor is isovaleryl-CoA, derived from the amino acid leucine.[12]

Following the formation of the phloroglucinol ring, two prenylation steps occur, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. These reactions are catalyzed by aromatic prenyltransferases. Finally, a deoxythis compound hydroxylase is thought to catalyze the final step to produce this compound.[11][13]

References

- 1. scbt.com [scbt.com]

- 2. agraria.com.br [agraria.com.br]

- 3. crescentcitybrewtalk.com [crescentcitybrewtalk.com]

- 4. beersmith.com [beersmith.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agraria.com.br [agraria.com.br]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 8. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]

- 10. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Developmental regulation of lupulin gland-associated genes in aromatic and bitter hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha-Acids in Hops

This technical guide provides a comprehensive overview of the alpha-acids found in hops (Humulus lupulus), intended for researchers, scientists, and drug development professionals. The document details their chemical nature, biosynthesis, analytical quantification, and significant biological activities, with a focus on their potential therapeutic applications.

Introduction to Hop Alpha-Acids

Alpha-acids, primarily humulone, cothis compound, and adthis compound, are a class of prenylated phloroglucinol derivatives synthesized in the lupulin glands of female hop cones.[1] These compounds are of paramount importance in the brewing industry as they are the precursors to iso-alpha-acids, the primary source of bitterness in beer.[2] Beyond their role in brewing, alpha-acids and their derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential metabolic regulatory properties.

The general structure of alpha-acids consists of a phloroglucinol ring with two prenyl groups and an acyl side chain. The variation in this acyl side chain distinguishes the different alpha-acid analogues.[1][3]

Chemical Structures and Isomerization

The three principal alpha-acids found in hops are:

-

This compound: The most abundant alpha-acid in many hop varieties.

-

Cothis compound: Differs from this compound by having one less methylene group in its acyl side chain.

-

Adthis compound: Possesses the same number of carbon atoms as this compound in its side chain but with a different branching structure.[1]

During the boiling process in brewing, alpha-acids undergo a thermal isomerization to form iso-alpha-acids.[2] This chemical rearrangement involves an acyloin-type ring contraction, converting the six-membered ring of the alpha-acid into a five-membered ring in the iso-alpha-acid.[4] This transformation results in two diastereomeric forms for each iso-alpha-acid: cis- and trans-isomers.[5][6] The cis-isomers are generally more stable and are found in higher proportions in beer under typical brewing conditions.[6]

Quantitative Composition of Alpha-Acids in Hop Varieties

The concentration and relative proportion of the different alpha-acid analogues are varietal characteristics of hops and are influenced by growing conditions, harvesting time, and storage.[2][7] The total alpha-acid content is a critical parameter for brewers, while the relative percentage of cothis compound is also of interest, as it is sometimes associated with a harsher bitterness.[8][9]

| Hop Variety | Total Alpha-Acids (% w/w) | Cothis compound (% of total α-acids) | Adthis compound (% of total α-acids) | This compound (% of total α-acids) |

| Cascade | 4.5 - 8.0 | 33 - 40 | ~10 - 15 | ~45 - 57 |

| Centennial | 9.0 - 11.5 | 28 - 30 | ~10 - 15 | ~55 - 62 |

| Chinook | 12.0 - 14.0 | 29 - 35 | ~10 - 15 | ~50 - 61 |

| Fuggle | 3.5 - 5.0 | 25 - 30 | ~10 - 15 | ~55 - 65 |

| Hallertauer Hersbrucker | 2.5 - 5.0 | 20 - 28 | ~10 - 15 | ~57 - 70 |

| Mt. Hood | 3.5 - 8.0 | 22 - 28 | ~10 - 15 | ~57 - 68 |

| Northern Brewer | 6.0 - 10.0 | 20 - 30 | ~10 - 15 | ~55 - 70 |

| Saaz | 2.0 - 5.0 | 23 - 28 | ~10 - 15 | ~57 - 67 |

| Styrian Goldings | 4.5 - 7.0 | 26 - 32 | ~10 - 15 | ~53 - 64 |

| Willamette | 4.0 - 7.0 | 30 - 35 | ~10 - 15 | ~50 - 60 |

Note: The values for adthis compound and this compound are often grouped or estimated, as adthis compound content is relatively consistent across varieties at approximately 10-15% of the total alpha-acids.[3]

Experimental Protocols: Quantification of Alpha-Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of alpha-acids in hops and hop products.

Sample Preparation

-

Standard Preparation: Prepare working standards by accurately weighing and dissolving an international calibration extract (e.g., ICE-3 or ICE-2) in the mobile phase to achieve a known concentration range (e.g., 0.005–0.05 mg/mL).[10] Filter the standard solutions through a 0.45 µm syringe filter.

-

Hop Sample Preparation:

-

Grind hop pellets or cones to a fine powder.

-

Accurately weigh a representative sample of the ground hops.

-

Extract the alpha-acids by stirring the hop powder in an appropriate solvent (e.g., a mixture of methanol and water with 0.1% formic acid) for a set period (e.g., one hour).[1]

-

Perform a vacuum filtration to separate the extract from the solid hop material.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration range.

-

Filter the final diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

-

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4μm, 100Å, 4.6 x 75mm).[10]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, acidified with formic or phosphoric acid. A common mobile phase is 80:20 (v/v) methanol:water with 0.1% formic acid.[10]

-

Detection: UV detector set at a wavelength of 326 nm.[1][10]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Data Analysis

The concentrations of cothis compound, and the combined peak of this compound and adthis compound, are determined by comparing their peak areas to the calibration curve generated from the standards. The total alpha-acid content is calculated as the sum of these components.

Biosynthesis of Alpha-Acids

The biosynthesis of alpha-acids occurs in the lupulin glands of the hop cone and involves precursors from both amino acid and isoprenoid metabolism.[11] The acyl side chains are derived from the degradation of branched-chain amino acids (leucine for this compound, valine for cothis compound, and isoleucine for adthis compound).[11] These acyl-CoAs are then condensed with three molecules of malonyl-CoA by valerophenone synthase to form the phloroglucinol ring.[12] Subsequent prenylation steps, utilizing dimethylallyl pyrophosphate (DMAPP) from the methylerythritol 4-phosphate (MEP) pathway, complete the formation of the alpha-acid molecule.[11]

Thermal Isomerization of Alpha-Acids

The conversion of alpha-acids to the bitter-tasting iso-alpha-acids is a critical reaction in brewing. This isomerization is typically induced by heating in an aqueous solution (wort boiling).[2] The reaction proceeds through an acyloin rearrangement, leading to the formation of a five-membered ring structure.[4]

Biological Activities and Signaling Pathways

Beyond their contribution to beer flavor, alpha-acids and their derivatives exhibit a range of biological activities that are of interest for drug development.

Anti-inflammatory Properties and NF-κB Signaling

Certain derivatives of iso-alpha-acids, such as rho iso-alpha-acids (RIAA), have demonstrated potent anti-inflammatory effects.[13] These compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13] The mechanism involves the inhibition of GSK-3α/β kinase activity, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13]

Metabolic Regulation and PPAR Signaling

Iso-alpha-acids have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[14] These nuclear receptors are key regulators of lipid and glucose metabolism. Activation of PPARα stimulates fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and insulin sensitivity.[14][15] The ability of iso-alpha-acids to modulate PPAR activity suggests their potential in the management of metabolic disorders.

Conclusion

The alpha-acids from hops represent a fascinating class of natural products with a well-established role in the brewing industry and emerging potential in the pharmaceutical and nutraceutical sectors. Their complex chemistry, biosynthesis, and diverse biological activities, particularly their influence on key signaling pathways like NF-κB and PPARs, make them compelling targets for further research and development. The analytical methods outlined in this guide provide a robust framework for the accurate quantification and characterization of these valuable compounds.

References

- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 2. Alpha acid - Wikipedia [en.wikipedia.org]

- 3. beersmith.com [beersmith.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agraria.com.br [agraria.com.br]

- 8. dev.bjcp.org [dev.bjcp.org]

- 9. beermaverick.com [beermaverick.com]

- 10. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rho iso-alpha acids from hops inhibit the GSK-3/NF-kappaB pathway and reduce inflammatory markers associated with bone and cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Humulone Extraction from Hops using Supercritical CO2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulone, a member of the α-acids found in the hop plant (Humulus lupulus), is a key contributor to the bitterness and aroma of beer. Beyond its role in brewing, this compound and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities. These include anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a superior method for isolating this compound from hops.[3][4][5] This technique offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the use of a non-toxic, environmentally friendly solvent that is easily removed from the final product.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from hops using supercritical CO2, as well as its subsequent quantification.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The efficiency of this compound extraction is highly dependent on the parameters of the supercritical CO2 extraction process. The following table summarizes key quantitative data from various studies, showcasing the impact of pressure, temperature, and time on the yield of hop extracts and the concentration of α-acids (humulones).

| Hop Variety | Pressure (bar/MPa) | Temperature (°C) | Extraction Time (min) | CO2 Flow Rate | Extract Yield ( g/100g ) | α-Acid Content in Extract (mg/g) | Reference |

| Magnum | 150 | 40 | 150 | 97.725 L/h | - | - | [6][7][8] |

| Magnum | 300 | 40 | 150 | 97.725 L/h | - | High | [6][7][8] |

| Ella | 37 MPa (370 bar) | 43 | 80 | - | 26.3 | 522.8 | [1] |

| Chilean Ecotypes | 200 | 40 | - | - | 6.5 | 157 | [7] |

| Hallertau | 100 | 55 | - | 0.2 kg/h | 1.2 | - | [9] |

| Hallertau | 200 | 55 | - | 0.2 kg/h | 7.1 | - | [9] |

| Marynka | 250 | 50 | - | 50 kg/kg dm | 11.4 | - | [10] |

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound from Hops

This protocol outlines the general procedure for extracting this compound from hop pellets using a laboratory-scale supercritical fluid extractor.

1. Materials and Equipment:

-

Dried hop pellets

-

Grinder

-

Supercritical Fluid Extractor (SFE) system equipped with an extraction vessel, pumps, heaters, and a separator

-

High-purity CO2

2. Sample Preparation:

-

Grind the hop pellets to a consistent particle size (e.g., 1mm x 1mm).[4] This increases the surface area for efficient extraction.

-

Accurately weigh a specific amount of the ground hop material (e.g., 20-50 g) and load it into the extraction vessel.[4][6]

3. Supercritical Fluid Extraction Procedure:

-

Place the loaded extraction vessel into the SFE system.

-

Pressurize the system with CO2 to the desired extraction pressure (e.g., 200-300 bar).[6][7]

-

Heat the CO2 and the extraction vessel to the target temperature (e.g., 40-50 °C).[6][7]

-

Once the desired pressure and temperature are reached and stabilized, begin pumping supercritical CO2 through the extraction vessel at a defined flow rate.

-

The supercritical CO2, now containing the dissolved hop compounds, flows to the separator.

-

In the separator, reduce the pressure and/or adjust the temperature to cause the CO2 to return to its gaseous state, leaving the hop extract behind.

-

Collect the extract from the separator. The gaseous CO2 can be recycled for further extractions.

-

Continue the extraction for the predetermined duration (e.g., 80-150 minutes).[1][7]

-

After the extraction is complete, carefully depressurize the system and remove the spent hop material from the vessel.

4. Extract Handling and Storage:

-

The resulting extract will be a viscous, resinous material.

-

Store the extract in an airtight, light-resistant container at a low temperature (e.g., -20°C) to prevent degradation of the α-acids.[11]

Protocol 2: Quantification of this compound in Hop Extract by HPLC

This protocol describes a common method for the quantitative analysis of humulones in the obtained hop extract using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

-

Hop extract obtained from Protocol 1

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

-

Formic acid (or another suitable acid for mobile phase modification)[3]

-

Deionized water

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound analytical standard (or a certified hop extract standard like ICE-3)[3]

2. Preparation of Standards and Samples:

-

Standard Preparation:

-

Accurately weigh a known amount of the this compound standard and dissolve it in methanol to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the samples.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the hop extract.

-

Dissolve the extract in a known volume of methanol.[12]

-

The solution may need to be sonicated or vortexed to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Filter the final diluted sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]

-

3. HPLC Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a small amount of acid like formic acid to improve peak shape (e.g., 85:15 v/v methanol:water with 0.17% formic acid).[3]

-

Flow Rate: A common flow rate is 0.8-1.0 mL/min.[3]

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C).

-

Injection Volume: Inject a consistent volume of both standards and samples (e.g., 10-20 µL).

-

Detection: Set the UV detector to a wavelength where humulones have strong absorbance, typically around 325-330 nm.[11][13]

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the series of calibration standards, starting with the lowest concentration.

-

Inject the prepared sample solutions.

-

After all samples have been run, inject a standard again to check for any drift in retention time or response.

-

4. Data Analysis:

-

Identify the peaks corresponding to the different this compound isomers (cothis compound, this compound, and adthis compound) based on their retention times compared to the standard.

-

Integrate the peak areas for each this compound isomer in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

-

Use the regression equation from the calibration curve to calculate the concentration of each this compound isomer in the injected sample solutions.

-

Calculate the total this compound (α-acid) content in the original hop extract, taking into account the dilution factors used during sample preparation.

Mandatory Visualizations

Caption: Experimental workflow for this compound extraction and analysis.

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

- 1. Humulus lupulus L. as a Natural Source of Functional Biomolecules | MDPI [mdpi.com]

- 2. Buy this compound | 26472-41-3 | >98% by HPLC [smolecule.com]

- 3. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. supercriticalfluids.com [supercriticalfluids.com]

- 5. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shd.org.rs [shd.org.rs]

- 8. researchgate.net [researchgate.net]

- 9. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 12. agraria.com.br [agraria.com.br]

- 13. Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans [mdpi.com]

Application Note: High-Throughput Analysis of Humulone and its Derivatives Using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of humulone and its principal derivatives, including isothis compound. These compounds, primarily sourced from hops (Humulus lupulus), are of significant interest in the brewing industry for their contribution to bitterness and flavor, as well as in pharmaceutical research for their potential biological activities. The described protocol is optimized for high-throughput analysis, making it suitable for quality control in brewing processes and for screening in drug discovery programs.

Introduction

Humulones, also known as α-acids, are a class of prenylated phloroglucinol derivatives found in the resin glands of hop cones. The main homologs include this compound, cothis compound, and adthis compound. During the brewing process, these compounds undergo thermal isomerization to form isohumulones (iso-α-acids), which are the primary source of bitterness in beer.[1][2] The accurate quantification of humulones and their derivatives is crucial for controlling the bitterness of beer and for research into their potential therapeutic properties. This LC-MS method provides a sensitive and selective approach for the analysis of these compounds in various matrices, including hops and beer.

Experimental Protocols

Sample Preparation

a) Hops and Hop Pellets:

-

Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones.

-

Add 50 mL (or 100 mL for ground cones) of acidic methanol (0.5 mL of 85% o-phosphoric acid in 1 L of methanol).

-

Extract the mixture for 5 minutes using a water bath sonicator.

-

Filter the extract through a 0.45 µm syringe filter.

-

Dilute the filtered sample as needed with the extraction solvent prior to LC-MS analysis.[3]

b) Beer Samples:

-

Degas the beer sample by sonication or vigorous stirring.

-

For qualitative analysis, simply filter the degassed beer through a 0.45 µm syringe filter directly into an HPLC vial.[1][2]

-

For quantitative analysis, a standard addition method is recommended. Prepare standards of this compound and isothis compound in a beer matrix that does not contain these compounds (unhopped beer).[1][2]

LC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Poroshell 120; 30 x 2.1 mm; 2.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 0.20 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 1250 V |

| Source Temperature | 275 °C |

| Desolvation Temperature | 250 °C |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following table summarizes the key ions to be monitored for the quantitative analysis of this compound and its derivatives.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| Cothis compound | 347 | 161, 235 | The deprotonated molecular ion [M-H]⁻.[1][2] |

| This compound/Adthis compound | 361 | 175, 249 | The deprotonated molecular ion [M-H]⁻.[1][2] |

| Isothis compound (cis/trans) | 361 | 343, 235 | Fragmentation of the deprotonated molecular ion [M-H]⁻. |

| Isocothis compound | 347 | 329 | Fragmentation of the deprotonated molecular ion [M-H]⁻. |

Calibration Standards:

Standard solutions of this compound and isothis compound should be prepared in the relevant matrix (e.g., unhopped beer) at concentrations of 5, 10, 25, and 50 ppm to generate a calibration curve.[1][2]

Visualizations

Isomerization of this compound to Isothis compound

Caption: Isomerization pathway of this compound to isothis compound.

LC-MS Experimental Workflow

Caption: Workflow for this compound analysis by LC-MS.

Discussion

This LC-MS method offers a rapid and reliable means of analyzing this compound and its key derivatives. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices like beer.[1] The sample preparation is minimal, which contributes to the high-throughput nature of the assay.[1][2] For more detailed structural elucidation or analysis of unknown derivatives, a high-resolution mass spectrometer (e.g., Q-TOF) could be employed to obtain accurate mass measurements and fragmentation data.

Conclusion

The described LC-MS method is well-suited for the routine analysis of humulones and isohumulones in both research and industrial settings. Its speed, specificity, and sensitivity make it a powerful tool for quality control in the brewing industry and for the exploration of the pharmacological potential of these natural products.

References

Application Notes & Protocols: Laboratory-Scale Isolation and Purification of Humulone

Introduction